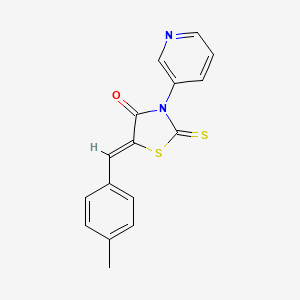![molecular formula C19H13FN4O B11652556 6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyranopyrazole family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the use of a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are often employed to ensure efficient and sustainable production. The use of aqueous media and avoidance of catalysts are key factors in industrial synthesis to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-3-methyl-4-(2-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-bromophenyl)-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its binding affinity to biological targets, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C19H13FN4O |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
6-amino-4-(3-fluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13FN4O/c20-13-8-4-7-12(9-13)15-14(10-21)18(22)25-19-16(15)17(23-24-19)11-5-2-1-3-6-11/h1-9,15H,22H2,(H,23,24) |
Clave InChI |
HZPWUIZLWHKKFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
